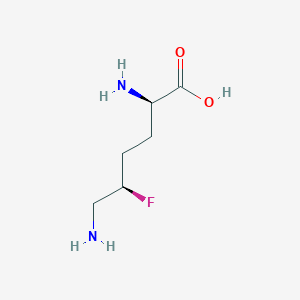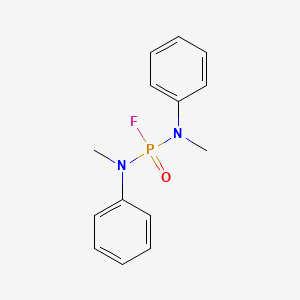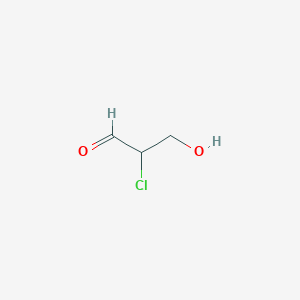
(2R,5R)-2,6-diamino-5-fluorohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-2,6-diamino-5-fluorohexanoic acid is a chiral amino acid derivative with potential applications in various fields of science and industry. This compound is characterized by the presence of two amino groups and a fluorine atom on a hexanoic acid backbone, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,6-diamino-5-fluorohexanoic acid can be achieved through several synthetic routes. One common method involves the stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative of N-sorbyl-L-proline. This reaction is followed by selective cleavage at the N-O bond to yield the target molecule . The reaction conditions typically involve the use of L-proline as a chiral auxiliary to direct the stereochemistry and regiochemistry of the cycloaddition.
Industrial Production Methods
the principles of flow microreactor systems could be applied to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-2,6-diamino-5-fluorohexanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with halohydrocarbons, leading to the formation of α,α-disubstituted amino acids.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halohydrocarbons for substitution reactions and various oxidizing and reducing agents for redox reactions. The reaction conditions typically involve the use of chiral catalysts and Lewis acids to achieve high enantioselectivity and yield .
Major Products Formed
Aplicaciones Científicas De Investigación
(2R,5R)-2,6-diamino-5-fluorohexanoic acid has several scientific research applications, including:
Biology: It can be used in the study of enzyme-substrate interactions and protein engineering due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R,5R)-2,6-diamino-5-fluorohexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2R,5R)-2,6-diamino-5-fluorohexanoic acid include other chiral amino acid derivatives such as (2R,5R)-2-amino-5-hydroxyhexanoic acid and (2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H13FN2O2 |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
(2R,5R)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5-/m1/s1 |
Clave InChI |
HILHCIBEZCWKBD-RFZPGFLSSA-N |
SMILES isomérico |
C(C[C@H](C(=O)O)N)[C@H](CN)F |
SMILES canónico |
C(CC(C(=O)O)N)C(CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)




![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)







